Cas no 754121-64-7 (5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid)
5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid
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- MDL: MFCD18073001
- Inchi: InChI=1S/C11H12ClNO2/c12-8-3-1-7(2-4-8)9-5-6-10(13-9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)
- InChI Key: CIDBGTQSUQXHLM-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)Cl)C2CCC(C(=O)O)N2
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Chemenu | CM322974-1g |
5-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid |
754121-64-7 | 95% | 1g |
$588 | 2021-06-09 | |
| Alichem | A109009147-1g |
5-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid |
754121-64-7 | 95% | 1g |
$728.20 | 2023-09-01 | |
| Chemenu | CM322974-1g |
5-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid |
754121-64-7 | 95% | 1g |
$588 | 2023-03-20 | |
| Enamine | EN300-207835-1g |
5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid |
754121-64-7 | 1g |
$914.0 | 2023-09-16 | ||
| Enamine | EN300-207835-5g |
5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid |
754121-64-7 | 5g |
$2650.0 | 2023-09-16 | ||
| Enamine | EN300-207835-10g |
5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid |
754121-64-7 | 10g |
$3929.0 | 2023-09-16 | ||
| Enamine | EN300-207835-0.05g |
5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid |
754121-64-7 | 0.05g |
$768.0 | 2023-09-16 | ||
| Enamine | EN300-207835-0.1g |
5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid |
754121-64-7 | 0.1g |
$804.0 | 2023-09-16 | ||
| Enamine | EN300-207835-0.25g |
5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid |
754121-64-7 | 0.25g |
$840.0 | 2023-09-16 | ||
| Enamine | EN300-207835-0.5g |
5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid |
754121-64-7 | 0.5g |
$877.0 | 2023-09-16 |
5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid Suppliers
5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid
Recent Advances in the Study of 5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid (CAS: 754121-64-7)
5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid (CAS: 754121-64-7) is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile scaffold for the development of novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and metabolic diseases. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
A recent study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid, emphasizing its role as a key intermediate in the production of gamma-aminobutyric acid (GABA) receptor modulators. The study demonstrated that the compound's unique pyrrolidine core and chlorophenyl substituent contribute to its high affinity for GABAA receptors, making it a promising candidate for the treatment of anxiety and epilepsy. The researchers employed a combination of solid-phase synthesis and chiral resolution techniques to achieve high enantiomeric purity, which was critical for the compound's biological activity.
In another groundbreaking study, researchers investigated the compound's potential as an inhibitor of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes therapy. The study, published in Bioorganic & Medicinal Chemistry Letters, revealed that 5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid exhibits moderate DPP-4 inhibitory activity, with an IC50 value of 12.3 µM. Molecular docking simulations suggested that the compound binds to the active site of DPP-4 through hydrogen bonding interactions with key amino acid residues, providing a structural basis for further optimization.
Furthermore, a 2023 study in ACS Chemical Neuroscience explored the neuroprotective effects of 5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid in models of Parkinson's disease. The compound was found to reduce oxidative stress and mitochondrial dysfunction in dopaminergic neurons, likely through its ability to scavenge reactive oxygen species (ROS) and modulate the Nrf2-ARE pathway. These findings suggest that the compound could serve as a lead structure for the development of neuroprotective agents.
Despite these promising results, challenges remain in the clinical translation of 5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structural modifications and preclinical studies. However, the compound's versatility and demonstrated biological activities make it a valuable tool for drug discovery and a focal point for future research in chemical biology and medicinal chemistry.
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